2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide is an organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with a carboxamide group, a chloro group, and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide typically involves multiple steps
Preparation of Pyridine-4-carboxamide Core: This step involves the reaction of pyridine-4-carboxylic acid with an appropriate amine under dehydrating conditions to form the carboxamide.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Diethylaminoethyl Group: The final step involves the alkylation of the amide nitrogen with 2-chloro-N,N-diethylamine under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amide or chloro groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-diethylacetamide: Similar structure but lacks the pyridine ring.
2-chloro-N,N-dimethylacetamide: Similar structure with dimethyl instead of diethyl groups.
N,N-diethylchloroacetamide: Similar functional groups but different core structure.
Uniqueness
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide is unique due to its combination of a pyridine ring, a carboxamide group, and a diethylaminoethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN3O/c1-5-19(6-2)9-10-20(12-13(3)4)16(21)14-7-8-18-15(17)11-14/h7-8,11,13H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTZUPXHACILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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